
(2-Cyclopropylthiazol-4-yl)methanol
Overview
Description
(2-Cyclopropylthiazol-4-yl)methanol is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are commonly found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylthiazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for alcohols, including this compound, often involve the hydration of alkenes or the reduction of carbonyl compounds. These processes are carried out under high pressure and temperature with suitable catalysts to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylthiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (2-Cyclopropylthiazol-4-yl)carboxylic acid, while reduction can produce (2-Cyclopropylthiazol-4-yl)methane .
Scientific Research Applications
(2-Cyclopropylthiazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Cyclopropylthiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as thiazole, isothiazole, and various substituted thiazoles .
Uniqueness
(2-Cyclopropylthiazol-4-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
(2-Cyclopropylthiazol-4-yl)methanol is a thiazole derivative that exhibits a wide range of biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those responsible for DNA replication and repair. This inhibition can lead to cytotoxic effects on rapidly dividing cells, making it a candidate for anticancer therapies.
- Signaling Pathways Modulation : It has been shown to affect key signaling pathways like MAPK/ERK and JAK/STAT, which are vital for cell proliferation and survival. By modulating these pathways, this compound can influence gene expression and cellular metabolism .
Biological Activities
The compound demonstrates several biological activities:
- Antimicrobial Activity : It exhibits significant antibacterial effects against gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential applications in treating bacterial infections .
- Antifungal Properties : Research indicates that this compound has antifungal activity, particularly against phytopathogenic fungi. This could be beneficial in agricultural applications.
- Anti-inflammatory Effects : Studies have shown that the compound possesses anti-inflammatory properties, which could be useful in treating inflammatory diseases.
Biochemical Pathways
This compound is involved in several metabolic pathways:
Pathway | Description |
---|---|
Cytochrome P450 Metabolism | The compound can be metabolized by cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities. |
Cell Signaling | It influences cellular signaling pathways that regulate proliferation and apoptosis, potentially altering the course of diseases like cancer. |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated its antimicrobial properties against various bacterial strains and found it particularly effective against Staphylococcus aureus and other gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase pathways. This suggests its potential as a chemotherapeutic agent.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers and improved clinical outcomes, supporting its use in treating inflammatory conditions.
Pharmacokinetics
The pharmacokinetics of this compound indicate:
- Solubility : It is slightly soluble in water but soluble in organic solvents like alcohol and ether, which may affect its bioavailability and therapeutic efficacy.
- Stability : The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or heat over extended periods.
Properties
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWKFTDGZIIVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602207 | |
Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135207-09-9 | |
Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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